molecular formula C11H9IO3S B13027530 Ethyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate

Ethyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate

Cat. No.: B13027530
M. Wt: 348.16 g/mol
InChI Key: HFRIVDCFTIGPIS-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate is a compound belonging to the class of benzo[b]thiophenes, which are organosulfur compounds. These compounds are known for their diverse applications in pharmaceuticals, materials science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[b]thiophenes, including Ethyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate, can be achieved through various methods. One common approach involves the aryne reaction with alkynyl sulfides. This method allows for the formation of benzo[b]thiophenes in a one-step intermolecular manner . The reaction typically involves the use of o-silylaryl triflates and alkynyl sulfides under specific conditions to yield the desired benzo[b]thiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution of the iodine atom can result in various functionalized benzo[b]thiophene derivatives .

Mechanism of Action

The mechanism of action of Ethyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the hydroxyl and iodine groups allows it to participate in various biochemical reactions. The compound may act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and potential for diverse applications .

Properties

Molecular Formula

C11H9IO3S

Molecular Weight

348.16 g/mol

IUPAC Name

ethyl 3-hydroxy-6-iodo-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C11H9IO3S/c1-2-15-11(14)10-9(13)7-4-3-6(12)5-8(7)16-10/h3-5,13H,2H2,1H3

InChI Key

HFRIVDCFTIGPIS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C=C(C=C2)I)O

Origin of Product

United States

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